MNBC is an organic compound belonging to the class of nitro-substituted benzothiophenes. While its specific synthesis methods are not widely reported in open-source scientific literature, studies have described its characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry []. These techniques confirm the structure and composition of the molecule, providing essential information for further research.
Methyl 6-nitro-1-benzothiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a benzothiophene core with a nitro group at the 6-position and a carboxylate ester at the 2-position. This compound is part of a larger class of benzothiophene derivatives, which have garnered attention for their diverse applications in organic synthesis and medicinal chemistry. The presence of the nitro group and the carboxylate moiety contributes to its reactivity and potential biological activity.
Several methods have been developed for synthesizing methyl 6-nitro-1-benzothiophene-2-carboxylate:
Methyl 6-nitro-1-benzothiophene-2-carboxylate has potential applications in:
Methyl 6-nitro-1-benzothiophene-2-carboxylate shares structural similarities with several other compounds. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-amino-1-benzothiophene-2-carboxylate | Amino group at position 3 | Exhibits different reactivity due to amino functionality |
| Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate | Cyclohexylsulfanyl substituent | Potentially enhanced solubility and reactivity |
| Methyl 5-nitro-1-benzothiophene-2-carboxylate | Nitro group at position 5 | Different electronic properties affecting reactivity |
Methyl 6-nitro-1-benzothiophene-2-carboxylate is unique due to its specific nitro and carboxylate positioning, which can influence both its reactivity and biological activity compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for further research in synthetic and medicinal chemistry .
The historical development of methyl 6-nitro-1-benzothiophene-2-carboxylate can be traced back to foundational research conducted in the 1960s on the nitration patterns of benzothiophene derivatives. Pioneering work published in the Canadian Journal of Chemistry demonstrated that the nitration of benzo[b]thiophene with fuming nitric acid and acetic acid mixtures at temperatures between 60-70 degrees Celsius resulted in the formation of mononitrated products in 85 percent yield. These early investigations revealed that the nitration mixture contained multiple isomers, including 10-15 percent 2-nitrobenzo[b]thiophene, 60-65 percent 3-nitrobenzo[b]thiophene, and 20-30 percent of other components, primarily 4-nitrobenzo[b]thiophene. The identification and characterization of these nitration products required sophisticated analytical techniques, including infrared spectroscopy and chemical degradation methods, which provided crucial insights into the regioselectivity of electrophilic aromatic substitution reactions on the benzothiophene scaffold.
The synthesis of specific nitro isomers, including derivatives related to methyl 6-nitro-1-benzothiophene-2-carboxylate, necessitated the development of unambiguous synthetic routes. Researchers employed copper-quinoline dehalogenation reactions of brominated nitrobenzothiophene intermediates to achieve selective formation of desired products. These methodological advances established the foundation for subsequent synthetic approaches and contributed to the understanding of substitution patterns in benzothiophene chemistry. The systematic study of nitration reactions also revealed the influence of reaction conditions on product distribution, with temperature, acid concentration, and reaction time all playing critical roles in determining the final composition of nitrated products.
The evolution of synthetic methodologies for benzothiophene derivatives has progressed significantly since the initial nitration studies. Later research focused on the nitration of benzo[b]thiophene-2-carboxylic acid under different reaction conditions, including treatments in sulfuric acid and acetic acid at 60 degrees Celsius, as well as in acetic acid and acetic anhydride at 0 degrees Celsius. These investigations demonstrated that the nitration process yielded mixtures of 3-, 4-, 6-, and 7-substitution products, together with small amounts of 2-nitrobenzo[b]thiophene formed through electrophilic displacement of the carboxyl group. The comprehensive analysis of these nitration patterns provided essential insights into the electronic effects governing regioselectivity in benzothiophene derivatives.
Advanced synthetic approaches have incorporated modern catalytic methods and novel electrophilic cyclization strategies. Recent developments include the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate salts for electrophilic cyclization reactions of ortho-alkynyl thioanisoles, enabling the synthesis of 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. These methodological improvements have expanded the synthetic toolkit available for constructing complex benzothiophene derivatives and have facilitated access to previously challenging target molecules. The integration of palladium-catalyzed reactions and radical-promoted heterocyclization processes has further enhanced the efficiency and scope of benzothiophene synthesis.
Methyl 6-nitro-1-benzothiophene-2-carboxylate represents a distinctive heterocyclic compound characterized by its unique molecular composition and structural arrangement [1] [2]. The compound possesses the molecular formula C₁₀H₇NO₄S, indicating the presence of ten carbon atoms, seven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom [1] [2] [3]. This molecular composition reflects the integration of multiple functional groups within a fused ring system that contributes to its chemical complexity and reactivity profile .
The molecular weight of methyl 6-nitro-1-benzothiophene-2-carboxylate is precisely determined to be 237.23 grams per mole, with an exact mass of 237.01000 atomic mass units [1] [2]. These molecular parameters establish the compound as a moderately sized organic molecule that exhibits significant structural diversity within its compact framework [1] [2]. The presence of heteroatoms, specifically nitrogen, oxygen, and sulfur, within the molecular structure contributes to the compound's distinctive chemical properties and potential reactivity patterns [1].
The structural architecture of this compound encompasses a benzothiophene core system that serves as the fundamental scaffold, with strategic positioning of nitro and carboxylate functional groups that influence the overall molecular geometry and electronic distribution [1]. The integration of these diverse functional elements creates a compound with multiple sites of potential chemical reactivity and interesting physicochemical properties [1] [2].
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being methyl 6-nitro-1-benzothiophene-2-carboxylate [1] [5]. This designation clearly identifies the core benzothiophene ring system along with the specific positions and nature of the substituent groups [1] [5]. The nomenclature reflects the compound's structural hierarchy, beginning with the methyl ester functionality and systematically describing the nitro substitution at the 6-position and the carboxylate group at the 2-position of the benzothiophene scaffold [5].
The compound is registered under Chemical Abstracts Service registry number 34084-88-3, which serves as its unique chemical identifier in scientific databases and literature [1] [2] [3] [5]. This registry number provides unambiguous identification for the compound across various chemical information systems and facilitates accurate communication in scientific research and commercial applications [1] [2] [5]. Additionally, the compound carries the MDL number MFCD11040671, which represents another standardized identifier used in chemical databases and molecular modeling applications [5] [6].
Alternative nomenclature systems recognize this compound by several synonymous names, including methyl 6-nitrobenzo[b]thiophene-2-carboxylate and 6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester [5]. These alternative designations reflect different systematic approaches to naming the compound while maintaining chemical accuracy and structural clarity [5]. The various naming conventions demonstrate the complexity of systematic nomenclature for polyfunctional heterocyclic compounds [5].
The benzothiophene core represents the fundamental structural unit of methyl 6-nitro-1-benzothiophene-2-carboxylate, consisting of a fused bicyclic system that combines a benzene ring with a thiophene ring [7] [8] [9]. This heteroaromatic framework exhibits exceptional planarity due to the sp² hybridization of all carbon atoms within the ring system [9]. The benzothiophene core demonstrates remarkable aromatic stability with a resonance energy of 58 kilocalories per mole, contributing significantly to the overall molecular stability [9].
The structural geometry of the benzothiophene system involves the fusion of the benzene ring with the thiophene ring at the 2,3-positions, creating what is known as the benzo[b]thiophene isomer [9]. This particular fusion pattern results in a rigid, planar heterocyclic framework with 10 π-electrons contributing to the aromatic character [9]. The carbon-sulfur bond lengths in the benzothiophene system are notably longer compared to those in simple thiophene, measuring approximately 1.714 Å [9]. Concurrently, the C2-C3 bond exhibits a shorter length of approximately 1.370 Å, reflecting the specific electronic distribution within the fused ring system [9].
The benzothiophene scaffold exhibits preferential reactivity patterns, with electrophilic substitution reactions typically occurring at the 3-position unless directed to alternative positions by substituent effects [9] [10]. This reactivity preference stems from the electronic distribution within the aromatic system and the stabilization of intermediates formed during electrophilic attack [9]. The presence of the sulfur heteroatom significantly influences the electronic properties of the entire ring system, affecting both reactivity and physical properties [7] [11].
The nitro group positioned at the C-6 carbon of the benzothiophene ring system represents a crucial structural feature that profoundly influences the compound's chemical behavior and properties [12] [13] [14]. This functional group, characterized by the -NO₂ moiety, exhibits exceptionally strong electron-withdrawing properties through both inductive and resonance effects [12] [13] [15]. The electron-withdrawing nature of the nitro group originates from the high electronegativity of the oxygen atoms and the formation of a vacant p orbital on the nitrogen atom, creating an electron-deficient center [16] [15].
The positioning of the nitro group at the C-6 location places it on the benzene ring portion of the benzothiophene system, where it exerts significant electronic influence throughout the aromatic framework [12] [14]. This electron withdrawal reduces the electron density of the entire aromatic system, making the compound less susceptible to electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution reactions [12]. The nitro group's strong electron-withdrawing capability also activates adjacent carbon-hydrogen bonds, rendering them more acidic than typical aromatic hydrogens [12] [13].
The resonance effects of the nitro group involve the delocalization of π-electrons from the aromatic ring toward the electron-deficient nitrogen center [13] [15] [14]. This electronic redistribution creates partial positive charges at various positions within the aromatic system, particularly at the ortho and para positions relative to the nitro group [17]. The meta-directing nature of the nitro group influences the regioselectivity of subsequent substitution reactions, steering incoming electrophiles toward the meta position [17].
The carboxylate functionality at the C-2 position exists as a methyl ester group, representing a significant structural element that contributes to the compound's overall properties and reactivity [18] [19] [20]. This functional group contains a carbonyl carbon that exhibits sp² hybridization with trigonal planar geometry, creating characteristic bond angles of approximately 120 degrees [18] [20]. The ester linkage involves a carbon-oxygen double bond and a carbon-oxygen single bond connecting to the methyl group, establishing a distinctive electronic environment [20].
The carbonyl group within the ester functionality demonstrates significant electronic effects through resonance structures that involve the delocalization of electron density between the carbonyl carbon and the adjacent oxygen atoms [20]. This resonance stabilization affects the reactivity of the ester group and contributes to the planar nature of the carboxylate moiety [20]. The electron-withdrawing nature of the carbonyl group influences the electronic distribution within the benzothiophene ring system, although this effect is less pronounced than that of the nitro group [21].
The methyl ester component provides additional structural features that influence the compound's physical properties, including solubility characteristics and intermolecular interactions [19] [22]. The ester functionality exhibits lower polarity compared to the corresponding carboxylic acid, affecting the compound's behavior in various chemical environments [19] [22]. The structural flexibility of the ester group allows for conformational variations, although the overall planar nature of the benzothiophene system constrains significant rotational freedom [18] [20].
The crystallographic characterization of methyl 6-nitro-1-benzothiophene-2-carboxylate provides essential structural confirmation and detailed geometric parameters that validate theoretical predictions and support structure-activity relationships [23] [24] [25]. Crystallographic studies of related benzothiophene derivatives demonstrate that these compounds typically exhibit planar molecular geometries with minimal deviations from ideal aromatic character [25] [26]. The benzothiophene ring systems in crystalline structures show root mean square deviations from planarity ranging from 0.0037 to 0.0205 Å, confirming the exceptional planarity of these heterocyclic frameworks [25] [26].
Structural parameters derived from crystallographic analyses reveal characteristic bond lengths and angles that define the molecular geometry of benzothiophene carboxylate derivatives [25] [26]. The carbon-sulfur bonds within the thiophene ring typically exhibit lengths consistent with aromatic character, while the fusion with the benzene ring creates specific geometric constraints [25]. The positioning of substituent groups, particularly electron-withdrawing groups like nitro and carboxylate functionalities, influences the overall crystal packing and intermolecular interactions [24] [25].
The crystallographic data for related compounds provide valuable insights into the molecular conformation and solid-state behavior of methyl 6-nitro-1-benzothiophene-2-carboxylate [23] [24]. Crystal structures reveal information about intermolecular hydrogen bonding patterns, π-π stacking interactions, and the influence of functional groups on crystal packing arrangements [24] [26]. These structural features contribute to the understanding of the compound's physical properties and potential applications in materials science and pharmaceutical research [24] [25].
Table 1: Physical and Chemical Properties of Methyl 6-nitro-1-benzothiophene-2-carboxylate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₇NO₄S | [1] [2] [3] |
| Molecular Weight (g/mol) | 237.23 | [1] [2] [3] |
| CAS Registry Number | 34084-88-3 | [1] [2] [3] [5] |
| IUPAC Name | methyl 6-nitro-1-benzothiophene-2-carboxylate | [1] [5] |
| Exact Mass | 237.01000 | [1] [2] |
| Density (g/cm³) | 1.457 | [1] [2] |
| Boiling Point (°C) | 393.2 | [1] [2] |
| Flash Point (°C) | 191.6 | [1] [2] |
| Refractive Index | 1.669 | [1] [2] |
| Polar Surface Area (Ų) | 100.36 | [1] [2] |
| LogP | 3.119 | [1] [2] |
| MDL Number | MFCD11040671 | [5] [6] |
Table 2: Structural Comparison of Related Benzothiophene Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Methyl 6-nitro-1-benzothiophene-2-carboxylate | C₁₀H₇NO₄S | 237.23 | 34084-88-3 |
| Ethyl 6-nitro-1-benzothiophene-2-carboxylate | C₁₁H₉NO₄S | 251.26 | 259150-06-6 |
| 6-Nitrobenzo[b]thiophene-2-carboxylic acid | C₉H₅NO₄S | 223.21 | 6345-55-7 |
| Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | C₁₀H₈N₂O₄S | 252.25 | 35212-90-9 |
Table 3: Functional Group Analysis
| Functional Group | Position | Electronic Effect | Key Properties |
|---|---|---|---|
| Benzothiophene Core | Core structure | Aromatic stabilization | Planar heterocyclic system |
| Nitro Group (-NO₂) | C-6 position | Strong electron-withdrawing | Meta-directing, deactivating |
| Methyl Carboxylate (-COOCH₃) | C-2 position | Electron-withdrawing | Ester functionality, polar |
| Thiophene Ring | Fused to benzene | π-electron delocalization | Sulfur heteroatom |
| Benzene Ring | Fused to thiophene | π-electron delocalization | Aromatic character |
Methyl 6-nitro-1-benzothiophene-2-carboxylate exists as a solid under standard conditions [1] [2]. The compound exhibits a distinctive yellow to orange coloration [1], which is characteristic of nitro-substituted benzothiophene derivatives. Some commercial preparations may appear as a white powder [2], though the typical crystalline form displays the yellow-orange hue due to the extended conjugation involving the nitro group and the benzothiophene aromatic system.
The melting point of methyl 6-nitro-1-benzothiophene-2-carboxylate has been consistently reported as 206-208°C [3] [4]. This relatively high melting point reflects the crystalline stability of the compound and the strong intermolecular forces present in the solid state, including potential hydrogen bonding interactions and π-π stacking between the aromatic benzothiophene rings. The narrow melting point range indicates high purity of the compound under standard preparation conditions.
The boiling point of methyl 6-nitro-1-benzothiophene-2-carboxylate is reported as 393.2°C at 760 mmHg [5] [6]. This elevated boiling point is characteristic of aromatic compounds containing electron-withdrawing nitro groups and ester functionalities, which contribute to increased intermolecular attractions and molecular stability at elevated temperatures.
Methyl 6-nitro-1-benzothiophene-2-carboxylate demonstrates typical solubility characteristics of aromatic nitro compounds. The compound exhibits good solubility in organic solvents such as ethanol and dichloromethane [1], which is attributed to favorable interactions between the polar nitro and ester groups with the solvent molecules. Conversely, the compound shows limited solubility in water [1], reflecting its predominantly aromatic nature and the hydrophobic character of the benzothiophene core structure.
The density of methyl 6-nitro-1-benzothiophene-2-carboxylate is 1.457 g/cm³ [5] [6]. This relatively high density compared to simple organic compounds reflects the presence of the sulfur atom in the benzothiophene ring and the electron-dense nitro group, both contributing to increased molecular mass per unit volume.
The refractive index of 1.669 [5] [6] indicates significant light-bending properties characteristic of aromatic compounds with extended conjugation. This value reflects the compound's optical density and the electronic polarizability of the benzothiophene system enhanced by the nitro substituent.
The flash point of 191.6°C [5] [6] represents the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air. This relatively high flash point indicates good thermal stability and reduced fire hazard under normal handling conditions.
Infrared spectroscopic analysis of methyl 6-nitro-1-benzothiophene-2-carboxylate reveals characteristic absorption bands that confirm the presence of key functional groups. Based on analogous benzothiophene carboxylate derivatives, the IR spectrum would be expected to show distinct peaks for the nitro group stretching vibrations at approximately 1528 and 1342 cm⁻¹ , corresponding to the asymmetric and symmetric NO₂ stretches respectively. The carbonyl stretch of the ester group appears at approximately 1701 cm⁻¹ , while aromatic C=C stretches are observed in the region of 1600-1500 cm⁻¹ [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information about methyl 6-nitro-1-benzothiophene-2-carboxylate. While specific NMR data for this exact compound is limited in the literature, comparison with related benzothiophene carboxylates suggests characteristic chemical shift patterns. The ¹H NMR spectrum would be expected to show aromatic proton signals in the 7-9 ppm region, with the methyl ester group appearing as a singlet around 3.8-4.0 ppm [8] [9]. The ¹³C NMR spectrum would display signals for the aromatic carbons in the 120-150 ppm range, with the carbonyl carbon appearing around 164 ppm and the methyl carbon at approximately 51-52 ppm [8] [9].
Mass spectrometric analysis of methyl 6-nitro-1-benzothiophene-2-carboxylate would provide molecular ion confirmation and fragmentation patterns characteristic of nitro-substituted benzothiophenes. The molecular ion peak would appear at m/z 237, corresponding to the molecular formula C₁₀H₇NO₄S [5]. Characteristic fragmentation patterns would include loss of NO₂ (46 mass units) and loss of COOCH₃ (59 mass units), consistent with typical benzothiophene derivative fragmentation pathways observed in related compounds [10] [11]. Additional fragment ions would likely include the benzothiophene core structure and various rearrangement products typical of aromatic sulfur-containing compounds.
| Property | Value | Units | Reference |
|---|---|---|---|
| Basic Properties | |||
| CAS Number | 34084-88-3 | - | [5] [6] |
| Molecular Formula | C₁₀H₇NO₄S | - | [5] [6] |
| Molecular Weight | 237.23 | g/mol | [5] [6] |
| Physical Properties | |||
| Physical State | Solid | - | [1] [2] |
| Appearance | Yellow-orange powder | - | [1] [2] |
| Melting Point | 206-208 | °C | [3] [4] |
| Boiling Point | 393.2 | °C at 760 mmHg | [5] [6] |
| Physical Constants | |||
| Density | 1.457 | g/cm³ | [5] [6] |
| Refractive Index | 1.669 | - | [5] [6] |
| Flash Point | 191.6 | °C | [5] [6] |
| Additional Properties | |||
| Exact Mass | 237.01000 | u | [5] [6] |
| Polar Surface Area | 100.36000 | Ų | [5] [6] |
| LogP | 3.11930 | - | [5] [6] |
| Solubility | |||
| Organic Solvents | Soluble | - | [1] |
| Water | Limited | - | [1] |
Irritant